2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine typically involves the reaction of 2-chloropyridine with 2-(propan-2-yl)piperidine-1-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-[2-(methyl)piperidine-1-carbonyl]pyridine
- 2-Chloro-4-[2-(ethyl)piperidine-1-carbonyl]pyridine
- 2-Chloro-4-[2-(butyl)piperidine-1-carbonyl]pyridine
Uniqueness
2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(2-propan-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(2)12-5-3-4-8-17(12)14(18)11-6-7-16-13(15)9-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLMGQCULWUHKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCN1C(=O)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.